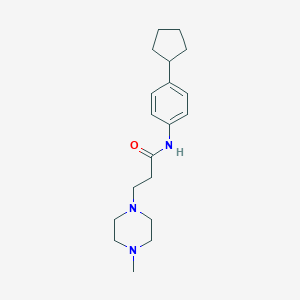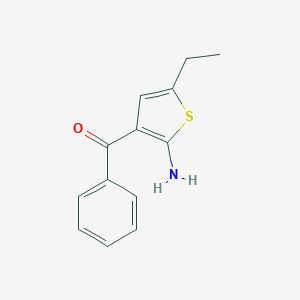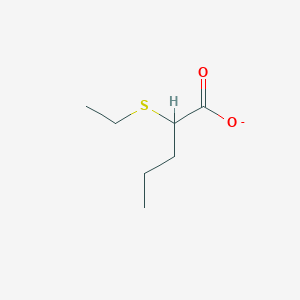
N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is a synthetic organic compound that features a cyclopentylphenyl group and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide typically involves the following steps:
Formation of the cyclopentylphenyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction where cyclopentanone reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the piperazine ring: The cyclopentylphenyl intermediate is then reacted with 4-methylpiperazine under nucleophilic substitution conditions.
Formation of the final amide: The resulting intermediate is then coupled with a suitable carboxylic acid derivative, such as a carboxylic acid chloride, to form the final amide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines or amides.
Scientific Research Applications
N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide involves its interaction with specific molecular targets in the body. This could include binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyclohexylphenyl)-3-(4-methylpiperazin-1-yl)propanamide
- N-(4-cyclopropylphenyl)-3-(4-methylpiperazin-1-yl)propanamide
- N-(4-cyclobutylphenyl)-3-(4-methylpiperazin-1-yl)propanamide
Uniqueness
N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is unique due to the presence of the cyclopentyl group, which can influence its chemical properties and biological activity. This structural feature can affect the compound’s binding affinity, selectivity, and overall pharmacokinetic profile.
Properties
Molecular Formula |
C19H29N3O |
|---|---|
Molecular Weight |
315.5g/mol |
IUPAC Name |
N-(4-cyclopentylphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H29N3O/c1-21-12-14-22(15-13-21)11-10-19(23)20-18-8-6-17(7-9-18)16-4-2-3-5-16/h6-9,16H,2-5,10-15H2,1H3,(H,20,23) |
InChI Key |
HRDQRVASYNPKCY-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C3CCCC3 |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B374596.png)

![2-[(2-Bromoethyl)oxy]-1-chloronaphthalene](/img/structure/B374598.png)
![N-[4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-N-{3-[2-(dimethylamino)ethoxy]benzylidene}amine](/img/structure/B374600.png)

![2-[2-[(Z)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethyl-ethanamine](/img/structure/B374604.png)
![3-{4-[2-(Diethylamino)-2-(4-fluorophenyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B374609.png)
![2-{[2-(Acetyloxy)-5-(carboxymethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B374610.png)
![N-methyl-N-{2-[2-(phenylsulfanyl)phenyl]ethyl}amine](/img/structure/B374612.png)
![1-[2-(Phenylsulfanyl)benzyl]pyrrolidine](/img/structure/B374613.png)
![{2-[(3-methoxyphenyl)sulfanyl]phenyl}-N,N-dimethylmethanamine](/img/structure/B374614.png)
![4-Chloro-2-[1-(4-methyl-1-piperazinyl)ethyl]phenyl 2,5-dichlorophenyl sulfide](/img/structure/B374617.png)
![N,N-dimethyl-2-[2-(phenylsulfanyl)phenyl]ethanamine](/img/structure/B374618.png)
![1-(1-{5-Chloro-2-[(2-chlorophenyl)sulfanyl]phenyl}ethyl)-4-methylpiperazine](/img/structure/B374619.png)
